molecular formula C9H16O B1266180 Non-3-yn-1-ol CAS No. 31333-13-8

Non-3-yn-1-ol

Cat. No.: B1266180
CAS No.: 31333-13-8
M. Wt: 140.22 g/mol
InChI Key: TZZVRLFUTNYDEG-UHFFFAOYSA-N
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Description

Non-3-yn-1-ol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalysis

Non-3-yn-1-ol derivatives, such as 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, have been studied for their role in organocatalysis. These compounds can effectively catalyze asymmetric Michael addition reactions, indicating their potential as catalysts in organic synthesis. The study of their nuclear magnetic resonance (NMR) properties provides insights into the catalyzing mechanisms and can be a reference for similar chemicals (Cui Yan-fang, 2008).

Antifungal Properties

1-Octen-3-ol, a related compound, has been found to inhibit conidia germination in the fungus Penicillium paneum. This compound can affect membrane permeability and interfere with essential metabolic processes in a reversible manner, suggesting its potential as an antifungal agent (Chitarra et al., 2005).

Catalysis in Organic Synthesis

This compound derivatives have been utilized in palladium-catalyzed syntheses, like the production of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. These reactions showcase the versatility of this compound derivatives in organic synthetic processes, offering routes to various organic compounds (Gabriele et al., 2000; 2008).

Analysis of Organic Compounds

The vibrational spectra and electronic structure of 3-((1H-pyrrol-1-yl) methyl) naphthalen-2-ol, a synthesized Mannich base compound with antioxidant properties, were studied. Understanding these properties can reveal the nature and behavior of such compounds in different dimensions, including their potential biological applications (Boobalan et al., 2015).

Nanotechnology and Material Science

This compound derivatives have been involved in the study of nanostructured materials, such as the morphology of birnessite-type manganese oxide nanostructures. These studies are essential for understanding how the physical properties of materials can influence their catalytic activities (Hou et al., 2014).

Biomedical Research

The derivatives of this compound are also relevant in biomedical research. For instance, the exploration of human-relevant replacement methods in biomedical research often involves the development of high-tech non-animal models, which can benefit from the chemical properties of compounds like this compound (Herrmann et al., 2019).

Safety and Hazards

Non-3-yn-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Biochemical Analysis

Biochemical Properties

Non-3-yn-1-ol plays a significant role in biochemical reactions, particularly due to its reactive triple bond and hydroxyl group. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, this compound can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes oxidation to form corresponding aldehydes or carboxylic acids. Additionally, its hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing protein structure and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzymatic activity. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic regulators, resulting in altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or providing protective effects against certain stressors. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental as the dosage increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo oxidation by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Properties

IUPAC Name

non-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZVRLFUTNYDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185263
Record name Non-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31333-13-8
Record name 3-Nonyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31333-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Non-3-yn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031333138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Non-3-yn-1-ol
Source EPA DSSTox
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Record name Non-3-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Nonyn-1-ol in the context of natural products?

A1: 3-Nonyn-1-ol serves as a crucial starting material in synthesizing various natural products. For instance, it's a key component in the synthesis of crepenynic acid (octadec-9-en-12-ynoic acid), a naturally occurring fatty acid found in several plant species. []

Q2: How is 3-Nonyn-1-ol utilized in the synthesis of flavor and fragrance compounds?

A2: Researchers utilize regiospecific deuteration of 3-Nonyn-1-ol and subsequent chain extension reactions to create deuterated versions of C-6 and C-9 flavor volatiles. For example, reduction of 3-Nonyn-1-ol using Wilkinson's catalyst, after protecting the alcohol group, leads to the production of 3,3,4,4-2H4-nonanol, a deuterated C-9 alcohol. This alcohol can then be further transformed into 3,3,4,4-2H4-nonanal, a deuterated C-9 aldehyde. []

Q3: Can you provide an example of 3-Nonyn-1-ol being used in the development of pharmacologically active compounds?

A3: Absolutely. 3-Nonyn-1-ol plays a vital role in the total synthesis of guineensine, a natural product with potent endocannabinoid uptake inhibitory properties. The synthesis strategy leverages a Suzuki coupling reaction to attach a benzodioxolyl moiety to a 3-Nonyn-1-ol derived unsaturated fatty acid chain. This efficient method yields guineensine in just five steps. []

Q4: Are there any studies exploring the biological activity of compounds derived from 3-Nonyn-1-ol?

A4: Yes, research indicates that endophytic fungi associated with Citrus macroptera Montr., a plant with ethnomedicinal uses, produce bioactive compounds. Notably, these fungi utilize 3-Nonyn-1-ol in their metabolic pathways. This finding highlights the potential of these fungi and their metabolites as sources of novel bioactive compounds. []

Q5: Can you elaborate on the analytical techniques employed to study and characterize 3-Nonyn-1-ol and its derivatives?

A5: Researchers rely on a combination of techniques, including gas chromatography and ELISA (enzyme-linked immunosorbent assay), to detect and quantify 3-Nonyn-1-ol derivatives. For instance, in the study concerning panaxytriol, a polyacetylenic alcohol, an ELISA was developed and demonstrated significantly higher sensitivity (about 5000 times) compared to gas chromatography. This ELISA method enabled the researchers to accurately measure panaxytriol levels in rat blood samples. []

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